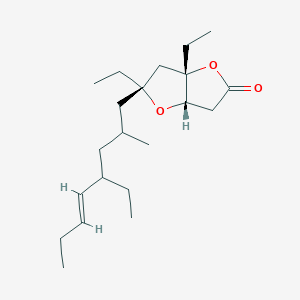
Plakortone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plakortone C is a natural product found in Plakortis halichondrioides with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Plakortone C
This compound is a polyketide compound derived from marine sponges of the genus Plakortis. This compound, like other members of the plakortone family, has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and parasitology. Its structural characteristics and biological activities make it a subject of interest for researchers seeking novel drug candidates.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that it exhibits selective growth inhibitory activity, particularly against colon cancer (HCT-116) and breast cancer (MCF-7) cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study examining the effects of this compound on HCT-116 cells, the compound showed an IC₅₀ value of approximately 8.3 μM, comparable to established chemotherapeutic agents like adriamycin (IC₅₀ 4.1 μM) . This suggests that this compound could serve as a potent candidate for further development in cancer therapy.
Antimalarial Activity
Research has also highlighted the antimalarial potential of this compound. It has been tested against Plasmodium falciparum, the parasite responsible for malaria, showing promising results in inhibiting its growth.
Table 2: Antimalarial Activity of this compound
| Strain | IC₅₀ Value (nM) |
|---|---|
| CQ-R Plasmodium falciparum | 735.54 |
| CQ-S Plasmodium falciparum | 1263.52 |
These findings indicate that this compound might be effective against both chloroquine-resistant and -sensitive strains of malaria .
Eigenschaften
Molekularformel |
C21H36O3 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(3aS,5S,6aS)-5,6a-diethyl-5-[(E)-4-ethyl-2-methyloct-5-enyl]-3a,6-dihydro-3H-furo[3,2-b]furan-2-one |
InChI |
InChI=1S/C21H36O3/c1-6-10-11-17(7-2)12-16(5)14-20(8-3)15-21(9-4)18(23-20)13-19(22)24-21/h10-11,16-18H,6-9,12-15H2,1-5H3/b11-10+/t16?,17?,18-,20-,21-/m0/s1 |
InChI-Schlüssel |
KYRQYILNTDFRHT-NYGPDYPASA-N |
Isomerische SMILES |
CC/C=C/C(CC)CC(C)C[C@]1(C[C@]2([C@@H](O1)CC(=O)O2)CC)CC |
Kanonische SMILES |
CCC=CC(CC)CC(C)CC1(CC2(C(O1)CC(=O)O2)CC)CC |
Synonyme |
plakortone C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















